N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(6-fluoroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12(22)13-3-6-16(7-4-13)20-18(23)11-21-9-8-14-2-5-15(19)10-17(14)21/h2-10H,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRZJOPTWHVEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acetyl chloride reacts with a phenyl ring in the presence of a Lewis acid catalyst like aluminum chloride.
Amide Bond Formation: The final step involves the formation of the amide bond between the acetylphenyl group and the fluoro-substituted indole. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The fluoro group in the indole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide, highlighting key differences in substituents, biological activities, and physicochemical properties:
| Compound Name | Key Structural Features | Reported Biological Activities | Key Properties | Reference |
|---|---|---|---|---|
| This compound | 6-fluoroindole, 4-acetylphenyl, acetamide linker | Not explicitly reported (inferred: potential anticancer/anti-inflammatory) | Enhanced lipophilicity (fluorine), electron-withdrawing acetyl group | |
| 2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide | 6-fluoroindole, 4-(2-hydroxyethyl)phenyl, acetamide linker | Potential anti-inflammatory and neuroprotective effects | Improved solubility (hydroxyethyl group) | |
| N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide | 6-fluoroindole, pyridazine-furyl moiety, ethyl linker | Anticancer activity (e.g., inhibition of Bcl-2/Mcl-1 proteins) | Enhanced selectivity (pyridazine-furyl), metabolic stability (fluorine) | |
| N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | 3-formylindole, 4-chlorophenyl, acetamide linker | Antimicrobial and anti-inflammatory properties | Reactivity via formyl group, chloro substituent increases lipophilicity | |
| 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide | Sulfonyl-indole, 4-fluorobenzyl, 4-fluorophenyl | Anticancer and anti-inflammatory (sulfonyl group enhances target binding) | High hydrogen-bonding capacity (dual fluorine), improved target specificity | |
| N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | Nitro and methoxy substituents on phenyl, acetamide linker | Antimicrobial activity against resistant strains | Electron-withdrawing nitro group enhances reactivity |
Key Structural and Functional Comparisons:
Indole Substituents: The 6-fluoroindole in the target compound contrasts with 3-formylindole () or sulfonyl-indole (). Fluorine increases metabolic stability, while formyl or sulfonyl groups may enhance reactivity or target binding .
Phenyl Ring Modifications :
- The 4-acetylphenyl group (target compound) vs. 4-(2-hydroxyethyl)phenyl (): Acetyl groups are electron-withdrawing, whereas hydroxyethyl improves solubility.
- Comparison with nitro- or methoxy-substituted phenyls () highlights how electron-withdrawing/donating groups influence bioactivity and synthetic pathways.
Sulfonyl () or pyridazine () groups alter electronic properties and binding kinetics.
Biological Activity
N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 325.35 g/mol. The structure features an acetylphenyl group and a fluorinated indole moiety, which are crucial for its biological activity. The presence of the fluorine atom may enhance the compound's reactivity and selectivity towards biological targets.
This compound's biological activity can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing various biological processes.
- Receptor Modulation : It can interact with cellular receptors, modulating their activity and affecting cellular signaling pathways.
- Gene Expression Alteration : The compound may influence transcription factors that regulate gene expression, impacting cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa and MCF-7 cells by disrupting tubulin polymerization, a critical process for cell division.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induces apoptosis |
| MCF-7 | 4.5 | Inhibits tubulin polymerization |
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1). The mechanism appears to involve interference with viral DNA packaging and cleavage processes essential for viral replication.
Study 1: Apoptosis Induction in Cancer Cells
In a study examining the effects of this compound on cancer cells, researchers found that treatment led to a significant increase in early-stage and late-stage apoptosis in HeLa cells. The study reported an increase in caspase-3 activation, indicating the compound's potential as an anticancer agent.
Study 2: Antiviral Efficacy Against HSV-1
Another study investigated the antiviral effects of the compound against HSV-1. Results indicated that it effectively reduced viral replication by disrupting critical stages of the viral life cycle, showcasing its potential as a therapeutic agent for viral infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide, and how can purity be ensured?
- Answer : The synthesis typically involves multi-step pathways, starting with fluorinated indole precursors and coupling to acetamide derivatives via nucleophilic substitution or amidation. Key steps include:
- Indole activation : Introduce the 6-fluoro group using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
- Acetamide coupling : React the activated indole with 4-acetylphenylacetic acid derivatives using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Characterization via -NMR, -NMR, and HRMS is critical .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- Structural confirmation : -NMR (to resolve indole protons and acetyl groups) and -NMR (to verify carbonyl and fluorinated carbons) .
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Mass analysis : HRMS (ESI+) to confirm molecular ion peaks and rule out byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Answer : Use Design of Experiments (DoE) to evaluate variables:
- Temperature : Elevated temperatures (60–80°C) accelerate coupling but may degrade heat-sensitive intermediates .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh)) enhance coupling efficiency in Suzuki-Miyaura reactions for indole functionalization .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility but require rigorous drying to avoid hydrolysis .
- Scale-up : Transition from batch to flow chemistry for consistent mixing and heat transfer .
Q. What strategies are effective for analyzing contradictory bioactivity data across studies?
- Answer :
- Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times to reduce variability .
- Purity verification : Re-test compounds with conflicting results using HPLC-MS to exclude batch-specific impurities .
- Mechanistic follow-up : Use molecular docking (AutoDock Vina) to assess target binding consistency across studies .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer :
- Substituent variation : Synthesize analogs with modified indole (e.g., 5-Cl, 7-MeO) or acetylphenyl (e.g., nitro, hydroxy) groups .
- Biological testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify critical substituents .
- Computational modeling : Use QSAR models (Molinspiration, Schrödinger) to predict bioactivity trends .
Q. What methodologies are recommended for studying metabolic stability and toxicity?
- Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Toxicity screening : Use MTT assays on HEK293 cells and Ames tests for mutagenicity .
- In vivo models : Administer to rodents (IV/PO) and profile plasma/tissue concentrations with LC-MS/MS .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Prepare liposomal or PEGylated nanoparticles to improve bioavailability .
Q. What experimental designs are suitable for elucidating thermal stability?
- Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen atmosphere (10°C/min) to identify decomposition points .
- Differential Scanning Calorimetry (DSC) : Analyze phase transitions and melting points .
- Storage stability : Test under accelerated conditions (40°C/75% RH) for 1–3 months .
Cross-Disciplinary Applications
Q. What non-pharmacological applications could this compound have in materials science?
- Answer :
- Optoelectronic materials : The fluorinated indole core may exhibit π-conjugation for organic semiconductors .
- Coordination chemistry : Explore metal-organic frameworks (MOFs) using the acetamide group as a ligand .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
